

# Early-phase clinical trial results for BNC210

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | WYC-210   |
| Cat. No.:      | B10824839 |

[Get Quote](#)

An in-depth analysis of the early-phase clinical trial results for BNC210, a novel, non-sedating anxiolytic candidate. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

BNC210 is an investigational, first-in-class small molecule that acts as a selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor ( $\alpha 7$  nAChR).<sup>[1]</sup> It is being developed for the treatment of anxiety disorders and post-traumatic stress disorder (PTSD).<sup>[1]</sup> <sup>[2]</sup> Unlike many current anxiolytics, such as benzodiazepines, BNC210 has shown no evidence of sedation or addiction potential in early trials.<sup>[1][3]</sup> This technical guide summarizes the quantitative data, experimental protocols, and key findings from the early-phase clinical development of BNC210.

## Mechanism of Action

BNC210 exerts its therapeutic effect by modulating the  $\alpha 7$  nAChR. It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site. This binding event negatively modulates the flow of cations through the ion channel, thereby reducing neuronal excitability.<sup>[4]</sup> This mechanism is believed to underlie its anxiolytic properties without causing the sedative side effects associated with other anxiolytic drug classes.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

Caption: BNC210's negative allosteric modulation of the  $\alpha 7$  nAChR.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of BNC210 across various indications.

Table 1: Phase 1 Multiple Ascending Dose Study in Healthy Volunteers

| Parameter               | Value                                                                   | Reference |
|-------------------------|-------------------------------------------------------------------------|-----------|
| Participants            | 54 total (42 BNC210, 12 Placebo)                                        | [6][7]    |
| Dosing Regimen          | 300 mg to 2,000 mg daily for 8 days                                     | [7]       |
| Max Tolerated Dose      | Not reached                                                             | [7]       |
| Target Engagement (EEG) | Significant reduction in nicotine-induced EEG changes (p<0.02 - 0.0009) | [7][8]    |

Table 2: Phase 2 Study in Generalized Anxiety Disorder (GAD)

| Parameter                  | BNC210<br>(300mg)                            | BNC210<br>(2000mg)              | Lorazepam<br>(1.5mg)                        | Reference           |
|----------------------------|----------------------------------------------|---------------------------------|---------------------------------------------|---------------------|
| Participants               | 24 patients (4-way crossover design)         | 24 patients                     | 24 patients                                 | <a href="#">[3]</a> |
| Amygdala Activation (fMRI) | Statistically significant reduction (p<0.05) | Not reported                    | Modest, non-significant reduction (p=0.069) | <a href="#">[3]</a> |
| Cerebral Perfusion (fMRI)  | Statistically significant change (p<0.05)    | Not reported                    | Not reported                                | <a href="#">[3]</a> |
| Threat Avoidance (JORT)    | Significant reduction (p=0.007)              | Significant reduction (p=0.033) | Non-significant reduction (p=0.165)         | <a href="#">[3]</a> |

Table 3: Phase 2 PREVAIL Study in Social Anxiety Disorder (SAD)

| Parameter                       | BNC210<br>(225mg)                                            | BNC210<br>(675mg)                                            | Placebo   | Reference           |
|---------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|-----------|---------------------|
| Participants                    | 151 total (3-arm parallel group)                             | 151 total                                                    | 151 total | <a href="#">[9]</a> |
| Primary Endpoint (SUDS change)  | -6.6 ± 4.75 (Not Significant)                                | -4.8 ± 4.73 (Not Significant)                                | -         | <a href="#">[9]</a> |
| Post-Hoc Analysis (SUDS change) | Nominally significant reduction (p=0.044) for combined doses | Nominally significant reduction (p=0.044) for combined doses | -         | <a href="#">[9]</a> |
| Effect Size (Post-Hoc)          | 0.36                                                         | 0.36                                                         | -         | <a href="#">[9]</a> |

Table 4: Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (PTSD)

| Parameter                                       | BNC210 (900mg BID)                     | Placebo           | Reference                                                      |
|-------------------------------------------------|----------------------------------------|-------------------|----------------------------------------------------------------|
| Participants (mITT)                             | n=182 (total)                          | n=182 (total)     | <a href="#">[10]</a>                                           |
| Primary Endpoint<br>(CAPS-5 change at<br>Wk 12) | LS Mean Difference:<br>-4.03 (p=0.048) | -                 | <a href="#">[10]</a>                                           |
| Effect Size (Cohen's<br>d)                      | 0.40                                   | -                 | <a href="#">[10]</a>                                           |
| Onset of Action<br>(CAPS-5 change at<br>Wk 4)   | LS Mean Difference:<br>-4.11           | -                 | <a href="#">[10]</a>                                           |
| Depression (MADRS<br>change at Wk 12)           | LS Mean Difference:<br>-3.19 (p<0.05)  | -                 | <a href="#">[10]</a> <a href="#">[11]</a>                      |
| Insomnia (ISI change<br>at Wk 12)               | LS Mean Difference:<br>-2.19 (p<0.05)  | -                 | <a href="#">[10]</a> <a href="#">[11]</a>                      |
| Treatment-Emergent<br>AEs                       | 66.7% of patients                      | 53.8% of patients | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Discontinuations due<br>to AEs                  | 19.8% of patients                      | 9.4% of patients  | <a href="#">[11]</a>                                           |

## Experimental Protocols

Detailed methodologies were employed to assess the safety, tolerability, and efficacy of BNC210 in early-phase trials.

## Phase 1: Target Engagement & Safety

- Study Design: A multiple ascending dose, placebo-controlled trial was conducted in healthy male volunteers.[\[6\]](#)[\[7\]](#)
- Objective: To assess the safety, tolerability, and pharmacokinetics of BNC210.

- Methodology - Nicotine Shift Assay: To demonstrate target engagement, a pharmacodynamic test called the nicotine shift assay was performed.[1][6]
  - Healthy non-smoking subjects were administered nicotine via nasal spray.
  - Nicotine-induced changes in brain activity were measured using quantitative electroencephalography (qEEG).[7][13]
  - Following an 8-day treatment period with either BNC210 or placebo, the nicotine challenge was repeated.[7]
  - The extent to which BNC210 could reduce or block the EEG effects of nicotine was analyzed to confirm its modulatory activity at the  $\alpha 7$  nAChR.[7][13]

## Phase 2 (GAD): Neuroimaging & Behavioral Assessment

- Study Design: A single-center, double-blind, placebo- and active-controlled (lorazepam), 4-way crossover trial was conducted in patients with untreated Generalized Anxiety Disorder. [3][14]
- Objective: To evaluate the capacity of BNC210 to engage brain systems relevant to anxiety. [3]
- Methodology - fMRI and Emotional Faces Task (EFT):
  - Participants underwent functional magnetic resonance imaging (fMRI) scans.[14]
  - During the scans, they performed the EFT, where they were shown images of fearful faces. This task is designed to provoke a response in the amygdala, a brain region central to fear and anxiety processing.[3]
  - The primary endpoints were changes in cerebral perfusion and the reduction in amygdala activation in response to the stimuli, compared to placebo and lorazepam.[3][14]

## Phase 2 (SAD): Public Speaking Challenge

- Study Design: The PREVAIL study was a randomized, double-blind, placebo-controlled, 3-arm, parallel-group trial in adult patients with a DSM-5 diagnosis of Social Anxiety Disorder

and a Liebowitz Social Anxiety Scale (LSAS) score of  $\geq 70$ .[\[9\]](#)[\[15\]](#)

- Objective: To assess the efficacy of an acute dose of BNC210 in reducing anxiety provoked by a public speaking task.[\[15\]](#)[\[16\]](#)
- Methodology - Public Speaking Challenge Workflow:
  - Screening & Randomization: Eligible participants were randomized to receive a single dose of 225 mg BNC210, 675 mg BNC210, or placebo.[\[15\]](#)[\[16\]](#)
  - Dosing: The assigned study drug was administered approximately one hour before the challenge.[\[15\]](#)
  - Challenge Phases: The simulated public speaking challenge consisted of distinct phases: a resting baseline phase, an anticipation phase (preparing the speech), and a performance phase (delivering the speech).[\[17\]](#)
  - Efficacy Measurement: The primary outcome was the change in the Subjective Units of Distress Scale (SUDS), a self-reported 0-100 scale of anxiety, from baseline to the average of the performance phase.[\[9\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC210: an investigational  $\alpha$ 7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurofit.com [neurofit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bionomics releases positive Phase I trial results of BNC210 for anxiety and depression - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. monsoon.com.au [monsoon.com.au]
- 8. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 9. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BNC210, an  $\alpha$ 7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Bionomics Publishes the Positive Results from the Phase 2 ATTUNE Study of BNC210 in Patients with Post-Traumatic Stress Disorder in NEJM Evidence | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Phase 2 Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [ctv.veeva.com]
- 17. biospace.com [biospace.com]
- To cite this document: BenchChem. [Early-phase clinical trial results for BNC210]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824839#early-phase-clinical-trial-results-for-bnc210]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)